molecular formula C11H13FN2O B8793300 3-FLUORO-4-(PIPERAZIN-1-YL)BENZALDEHYDE

3-FLUORO-4-(PIPERAZIN-1-YL)BENZALDEHYDE

Cat. No.: B8793300
M. Wt: 208.23 g/mol
InChI Key: WWTQPJFMGTYHTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-FLUORO-4-(PIPERAZIN-1-YL)BENZALDEHYDE is an organic compound with the molecular formula C11H13FN2O It is characterized by the presence of a fluorine atom at the third position and a piperazine ring at the fourth position of the benzaldehyde structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-FLUORO-4-(PIPERAZIN-1-YL)BENZALDEHYDE typically involves the reaction of 3-fluorobenzaldehyde with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to enhance the efficiency and yield of the reaction. The use of high-purity starting materials and optimized reaction conditions can further improve the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-FLUORO-4-(PIPERAZIN-1-YL)BENZALDEHYDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-FLUORO-4-(PIPERAZIN-1-YL)BENZALDEHYDE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-FLUORO-4-(PIPERAZIN-1-YL)BENZALDEHYDE is primarily related to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the piperazine ring allows it to form stable complexes with these targets, thereby modulating their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-FLUORO-4-(PIPERAZIN-1-YL)BENZALDEHYDE is unique due to the specific positioning of the fluorine atom and the piperazine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and biochemical probes.

Properties

Molecular Formula

C11H13FN2O

Molecular Weight

208.23 g/mol

IUPAC Name

3-fluoro-4-piperazin-1-ylbenzaldehyde

InChI

InChI=1S/C11H13FN2O/c12-10-7-9(8-15)1-2-11(10)14-5-3-13-4-6-14/h1-2,7-8,13H,3-6H2

InChI Key

WWTQPJFMGTYHTQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)C=O)F

Origin of Product

United States

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